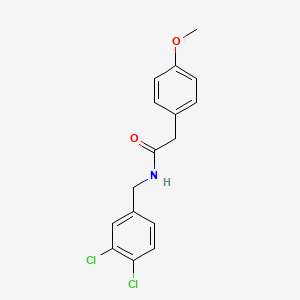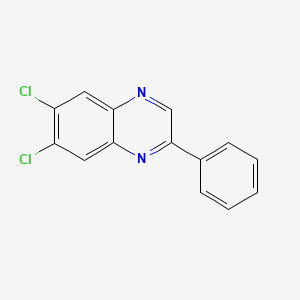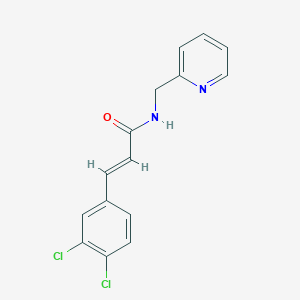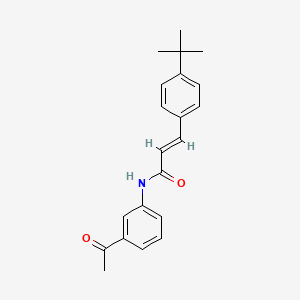![molecular formula C16H16N4O2S B5714729 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, also known as DMTS, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
作用机制
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting CA IX, 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole reduces the acidity of the tumor microenvironment, making it less hospitable to cancer cells. This mechanism of action has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been found to have a number of biochemical and physiological effects. In addition to its inhibition of CA IX, 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects contribute to the compound's potential as a therapeutic agent in cancer treatment.
实验室实验的优点和局限性
One advantage of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is its selectivity for CA IX, which makes it a promising candidate for cancer treatment. Additionally, 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been found to have low toxicity in vitro and in vivo. However, one limitation of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is its relatively low yield in the synthesis process. Additionally, further research is needed to fully understand the compound's potential side effects and interactions with other drugs.
未来方向
There are a number of future directions for research on 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole in humans. If successful, 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole could represent a promising new treatment option for cancer patients.
合成方法
The synthesis of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole involves the reaction of 2,4-dimethylphenylhydrazine with phenylsulfonyl chloride, followed by the addition of sodium azide and copper sulfate. The resulting compound is then purified through recrystallization. The yield of this synthesis method is approximately 50%.
科学研究应用
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been extensively studied for its potential as a therapeutic agent in cancer treatment. The compound has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
5-(benzenesulfonylmethyl)-1-(2,4-dimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-8-9-15(13(2)10-12)20-16(17-18-19-20)11-23(21,22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQMRUOYWSHRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)




![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
![3-{[(benzoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5714720.png)



![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)